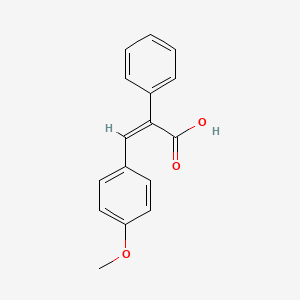

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid

Descripción general

Descripción

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid is an organic compound that belongs to the class of phenylacrylic acids It is characterized by the presence of a methoxy group attached to the phenyl ring and a phenyl group attached to the acrylic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid typically involves the reaction of 4-methoxybenzaldehyde with phenylacetic acid under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an isomerization step to yield the (2Z)-isomer. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

Reduction: The double bond in the acrylic acid moiety can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

Oxidation: 3-(4-Hydroxyphenyl)-2-phenylacrylic acid.

Reduction: 3-(4-Methoxyphenyl)-2-phenylpropanoic acid.

Substitution: 3-(4-Nitrophenyl)-2-phenylacrylic acid or 3-(4-Bromophenyl)-2-phenylacrylic acid.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of 3-phenylacrylic acid, including (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid, exhibit promising anticancer properties. A study highlighted the synthesis of this compound as part of a screening for anticancer agents, revealing its potential effectiveness against various cancer cell lines .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. The presence of the methoxy group in the phenyl ring enhances its biological activity, making it a candidate for developing anti-inflammatory drugs .

Synthesis and Derivative Studies

Synthesis of Novel Derivatives

The synthesis of this compound has led to the creation of several derivatives that have been tested for biological activity. For instance, new α-phenylcinnamic acid derivatives synthesized from this compound have shown selective protection of purine nucleosides, which are crucial in genetic research and therapeutic applications .

| Derivative | Biological Activity | Reference |

|---|---|---|

| 4-methoxy-α-phenylcinnamic acid | Protects amino groups in nucleosides | |

| 3-phenylacrylic acid derivatives | Anticancer properties |

Case Studies

Case Study 1: Anticancer Screening

In a study focused on the anticancer potential of various phenylacrylic acid derivatives, this compound was synthesized and tested against glioma cells. The results indicated significant inhibition of cell proliferation, suggesting its utility as a lead compound in cancer therapy .

Case Study 2: Selective Protection in Nucleoside Chemistry

Another study explored the use of this compound for the selective protection of purine nucleosides during synthesis processes. The derivatives demonstrated stability under acidic conditions, which is essential for maintaining the integrity of nucleoside structures during chemical reactions .

Mecanismo De Acción

The mechanism of action of (2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid involves its interaction with various molecular targets and pathways. The methoxy group can donate electrons, enhancing the compound’s ability to scavenge free radicals and reduce oxidative stress. Additionally, the phenylacrylic acid moiety can interact with enzymes and receptors involved in inflammatory pathways, potentially modulating their activity and reducing inflammation.

Comparación Con Compuestos Similares

Similar Compounds

3-(4-Methoxyphenyl)-2-phenylpropanoic acid: Similar structure but with a saturated carbon chain.

3-(4-Hydroxyphenyl)-2-phenylacrylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

3-(4-Nitrophenyl)-2-phenylacrylic acid: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid is unique due to the presence of the methoxy group, which can significantly influence its chemical reactivity and biological activity. The (2Z)-isomer configuration also contributes to its distinct properties compared to other isomers.

Actividad Biológica

(2Z)-3-(4-Methoxyphenyl)-2-phenylacrylic acid is an organic compound with a phenylacrylic acid structure, notable for its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H16O3

- Molecular Weight : 272.30 g/mol

- Structural Features : The compound features a double bond between the second and third carbon atoms in the chain, contributing to its Z configuration (cis isomer). The presence of the methoxy group enhances lipophilicity, which may influence its biological properties.

Biological Activities

This compound exhibits several biological activities:

- Antioxidant Activity : This compound has been shown to scavenge free radicals, suggesting potential applications in combating oxidative stress.

- Anti-inflammatory Properties : Preliminary studies indicate that it may modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

- Anticancer Potential : Some derivatives of phenylacrylic acids have demonstrated anticancer activity. While direct evidence for this compound is limited, its structural relatives have shown promise in inhibiting cancer cell proliferation .

The biological activity of this compound is attributed to its structural features:

- Interaction with Enzymes : The compound may interact with various enzymes involved in metabolic pathways, potentially influencing cellular functions such as signaling and gene expression.

- Modulation of Cellular Metabolism : It can alter the activity of key metabolic enzymes, thereby affecting overall cellular metabolism and function.

- Binding Affinity : Research indicates that the compound may bind to biological targets, leading to changes in cellular processes. Its methoxy group is particularly significant for enhancing binding affinity due to increased lipophilicity.

Case Studies and Research Findings

Several studies have explored the biological activities and potential applications of this compound:

Propiedades

IUPAC Name |

(Z)-3-(4-methoxyphenyl)-2-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-14-9-7-12(8-10-14)11-15(16(17)18)13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHUQYXSTNXLJIW-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C2=CC=CC=C2)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6968-77-0 | |

| Record name | NSC66265 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC39459 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39459 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.